molecular formula C15H12Cl2O2 B14918045 3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde

3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B14918045
M. Wt: 295.2 g/mol
InChI Key: NHTCQBBTYKWEGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzaldehyde group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-methylbenzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

3,5-dichloro-4-[(4-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3

InChI Key

NHTCQBBTYKWEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl

Origin of Product

United States

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